molecular formula C8H9N3 B6194278 3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine CAS No. 2680539-96-0

3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B6194278
CAS No.: 2680539-96-0
M. Wt: 147.2
InChI Key:
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Description

3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with an ethynyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethynylpyridine with azides under copper-catalyzed conditions to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium ascorbate and a copper catalyst like copper sulfate in a solvent such as dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydrotriazolopyridine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b]pyridine: Similar structure but different substitution pattern.

    1,2,3-triazolo[4,5-b]pyridine: Different position of the triazole ring fusion.

    1,2,3-triazolo[1,5-c]pyridine: Different position of the triazole ring fusion.

Uniqueness

3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to other triazolopyridine derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine involves the reaction of 2-aminopyridine with ethynylmagnesium bromide followed by cyclization with sodium azide and copper(I) iodide.", "Starting Materials": [ "2-aminopyridine", "ethynylmagnesium bromide", "sodium azide", "copper(I) iodide" ], "Reaction": [ "Step 1: 2-aminopyridine is reacted with ethynylmagnesium bromide in anhydrous ether to form 2-ethynylpyridine.", "Step 2: 2-ethynylpyridine is then reacted with sodium azide and copper(I) iodide in DMF at 80°C to form 3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine." ] }

CAS No.

2680539-96-0

Molecular Formula

C8H9N3

Molecular Weight

147.2

Purity

95

Origin of Product

United States

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